molecular formula C21H17N3O2 B2802821 N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 941923-31-5

N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide

Cat. No. B2802821
CAS RN: 941923-31-5
M. Wt: 343.386
InChI Key: RRDBHRJMUQKUAL-UHFFFAOYSA-N
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Description

“N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is a chemical compound with a complex structure . It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines .


Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives has been studied extensively. One method involves the electrochemical reduction of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine in aqueous media . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The core structure is a pyrido[1,2-a]pyrimidine ring, which is substituted with various groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. One study investigated the electrochemical reduction of a similar compound, 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine . The study suggested two different routes for the reduction mechanism; a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization and one involving the primarily-formed neutral radical by a second electron uptake and protonation to give the dihydroderivative .

Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide and related compounds involves several key chemical transformations. Notably, the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters in polyphosphoric acid or mixtures of the latter with phosphoryl chloride has been explored. This method has led to the preparation of a series of 4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing the versatility of this scaffold in synthesizing diverse heterocyclic systems (Fülöp et al., 1979). Additionally, the thermal cyclization and decarboxylation of specific precursors have been employed to synthesize halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating the chemical manipulability of this core structure for the introduction of halogen atoms which could potentially affect the biological activity of these compounds (Molnár et al., 2009).

Antimicrobial and Biological Activity

Research has also focused on evaluating the biological activities of compounds derived from pyrido[1,2-a]pyrimidin-3-yl motifs. A study exploring the synthesis of pyrimidine linked heterocyclics by microwave irradiative cyclocondensation reported insecticidal and antibacterial potentials for these compounds. The study indicates a direct relationship between the chemical structure of synthesized compounds and their biological activity, underscoring the importance of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Structural Analysis and Novel Heterocyclic Systems

The structural elucidation of pyrido[1,2-a]pyrimidin-4-ones and their derivatives has been achieved through various spectroscopic techniques, including X-ray diffraction studies. These analyses provide insights into the molecular configuration, crystal packing, and potential intermolecular interactions, which are crucial for understanding the chemical reactivity and biological activity of these compounds. For instance, the crystal structure analysis of 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one offered detailed insights into its molecular geometry and intermolecular interactions, highlighting the planarity of the pyrido-pyrimidine moiety and the presence of hydrogen bonds stabilizing the crystal structure (Anthal et al., 2014).

Mechanism of Action

Mode of Action

It is suggested that the compound may undergo a one-electron process involving a neutral radical intermediate formation accompanied by a rapid dimerization

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the electrochemical reduction of a similar compound was investigated in aqueous buffered solutions at different pH values

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the interest in pyrido[1,2-a]pyrimidine derivatives for their biological activities , this compound could be a potential candidate for further study in medicinal chemistry.

properties

IUPAC Name

N-(2,6-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-6-5-9-18-22-14(2)19(21(26)24(13)18)23-20(25)17-11-10-15-7-3-4-8-16(15)12-17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDBHRJMUQKUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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